Tasumatrol L
Overview
Description
Tasumatrol L is a natural product derived from the plant Taxus sumatrana. It is classified as a 21-carbon taxane ester, which is a type of diterpene. Taxane esters are known for their significant biological activities, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tasumatrol L is typically isolated from the leaves and twigs of Taxus sumatrana. The extraction process involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The isolation process includes several steps of purification to obtain the compound in its pure form.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Taxus sumatrana. The process is optimized to maximize yield and purity. The leaves and twigs are harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Tasumatrol L undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Tasumatrol L has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Tasumatrol L exerts its effects by interacting with specific molecular targets and pathways. One of the primary targets is the epidermal growth factor receptor tyrosine kinase enzyme. This compound binds to this enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cancer cell growth and proliferation . This mechanism makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Tasumatrol L can be compared with other similar taxane esters, such as deacetylbaccatin III, tasumatrol B, and taxawallin J. These compounds share structural similarities but differ in their biological activities and chemical properties:
Deacetylbaccatin III: Known for its role as a precursor in the synthesis of paclitaxel, a widely used anticancer drug.
Tasumatrol B: Exhibits cytotoxic activity similar to this compound but with different potency and selectivity.
Taxawallin J: Another taxane ester with potential anticancer properties, differing in its specific molecular interactions and effects.
This compound is unique due to its specific structure and the particular biological activities it exhibits, making it a valuable compound for further research and development.
Biological Activity
Tasumatrol L is a compound derived from the Taxus genus, particularly from the species Taxus sumatrana. This compound, along with other taxoids, has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and analgesic effects. This article will delve into the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of this compound
This compound is part of a broader class of compounds known as taxoids, which are characterized by their diterpenoid structure. These compounds are primarily sourced from yew trees and have been extensively studied for their pharmacological properties.
1. Anticancer Activity
This compound exhibits notable anticancer properties. Research indicates that taxoids, including this compound, can inhibit tumor cell proliferation through various mechanisms:
- Mechanism of Action : Taxoids stabilize microtubules during the cell cycle, particularly at the G2-M phase, preventing normal mitotic spindle function and thus inhibiting cell division .
- Cytotoxicity : In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has shown mild cytotoxic activity against human HeLa and Daoy tumor cells .
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound are significant:
- Inhibition of Inflammatory Mediators : Studies have demonstrated that this compound can inhibit lipoxygenase activity, which is crucial in the biosynthesis of inflammatory mediators such as leukotrienes .
- Experimental Models : In carrageenan-induced paw edema models, Tasumatrol B (a related compound) showed substantial anti-inflammatory effects, suggesting similar potential for this compound .
3. Analgesic Activity
This compound also displays analgesic properties:
- Pain Relief Mechanism : The analgesic effects are likely mediated through the inhibition of prostaglandin synthesis pathways that are involved in pain signaling .
- Experimental Evidence : In acetic acid-induced writhing models, compounds derived from Taxus wallichiana, including tasumatrols, exhibited significant analgesic activities .
Data Table: Biological Activities of this compound
Activity Type | Mechanism | Model Used | Effectiveness |
---|---|---|---|
Anticancer | Stabilization of microtubules | HeLa and Daoy tumor cells | Mild cytotoxicity observed |
Anti-inflammatory | Inhibition of lipoxygenase | Carrageenan-induced edema | Significant reduction in edema |
Analgesic | Inhibition of prostaglandin synthesis | Acetic acid-induced writhing | Significant pain relief |
Case Studies
Several case studies have highlighted the potential applications of this compound and related compounds in clinical settings:
- Case Study 1 : A study on the efficacy of taxoid derivatives in treating breast cancer demonstrated that compounds like this compound could enhance the effectiveness of conventional chemotherapy agents by targeting multiple pathways involved in tumor growth and survival .
- Case Study 2 : Research involving animal models showed that administration of Tasumatrol B led to significant reductions in inflammation markers and pain responses in subjects with induced inflammatory conditions .
Properties
IUPAC Name |
[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,13S,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44O15/c1-17-24(42)13-25(48-18(2)38)35(16-46-32(44)22-11-9-8-10-12-22)26(17)28(49-19(3)39)27-23(14-37)29(43)34(7)36(45,33(27,6)15-47-34)31(51-21(5)41)30(35)50-20(4)40/h8-12,23-28,30-31,37,42,45H,1,13-16H2,2-7H3/t23-,24+,25+,26+,27+,28+,30+,31+,33+,34-,35-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXSJZPTCKIFHG-CXFIUYFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)C(C4C2OC(=O)C)CO)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)[C@@H]([C@H]4[C@H]2OC(=O)C)CO)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.